molecular formula C9H14O6 B14268290 Acetic acid;cyclopenta-1,3-diene-1,3-diol CAS No. 138196-38-0

Acetic acid;cyclopenta-1,3-diene-1,3-diol

Cat. No.: B14268290
CAS No.: 138196-38-0
M. Wt: 218.20 g/mol
InChI Key: NPUKJUNDNJGNMQ-UHFFFAOYSA-N
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Description

Acetic acid;cyclopenta-1,3-diene-1,3-diol is an organic compound that combines the properties of acetic acid and cyclopenta-1,3-diene-1,3-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;cyclopenta-1,3-diene-1,3-diol typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This reaction yields 1,3-cyclopentanedione, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid;cyclopenta-1,3-diene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: The hydroxyl groups in the cyclopenta-1,3-diene-1,3-diol moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Diketones and carboxylic acids.

    Reduction: Saturated alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted cyclopentadienes.

Scientific Research Applications

Acetic acid;cyclopenta-1,3-diene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;cyclopenta-1,3-diene-1,3-diol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic processes . Additionally, its hydroxyl groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;cyclopenta-1,3-diene-1,3-diol is unique due to the presence of both acetic acid and cyclopenta-1,3-diene-1,3-diol moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.

Properties

CAS No.

138196-38-0

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

acetic acid;cyclopenta-1,3-diene-1,3-diol

InChI

InChI=1S/C5H6O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1,3,6-7H,2H2;2*1H3,(H,3,4)

InChI Key

NPUKJUNDNJGNMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1C=C(C=C1O)O

Origin of Product

United States

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